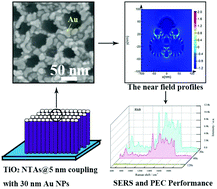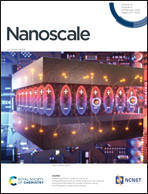Synergizing the multiple plasmon resonance coupling and quantum effects to obtain enhanced SERS and PEC performance simultaneously on a noble metal–semiconductor substrate†
Nanoscale Pub Date: 2017-01-23 DOI: 10.1039/C6NR08527J
Abstract
Aiming to achieve the synergistic enhancement of the surface-enhanced Raman scattering (SERS) and photoelectrocatalytic (PEC) performance on a noble metal–semiconductor, such as Au nanoparticles (NPs)–TiO2 nanotube arrays (TiO2 NTAs@hybrid Au NPs), theoretical calculation and experiments are performed. Theoretical calculation indicates that both the SERS and PEC performance can be enhanced by coupling different sized Au NPs on TiO2 NTAs based on synergizing the multiple plasmon resonance coupling and quantum effects. To further verify this mechanism, TiO2 NTAs@hybrid Au NPs are assembled via synthesis of TiO2 NTAs through the anodic oxidation process, followed by the deposition of different sized Au NPs onto the TiO2 surface simultaneously using physical vapor deposition (PVD) in this work. Such substrates exhibit excellent detection sensitivity towards organic dyes including Rhodamine B (RhB), the organic herbicide dichlorophenoxyacetic acid (2,4-D) and the organophosphate pesticide methyl-parathion (MP) with high reproducibility, stability and reusability. Meanwhile the PEC performance based on this substrate remains efficient compared with the reported results in the literature. The efficient PEC performance mainly originates from both the quantum effect of Au nanoparticles and the formation of a metal–semiconductor heterojunction. It is proposed that other noble metal–semiconductor complex nanomaterials can also obtain both enhanced SERS and PEC performance based on the above mechanism.

Recommended Literature
- [1] A cobalt covalent organic framework: a dual-functional atomic-level catalyst for visible-light-driven C–H annulation of amides with alkynes†
- [2] Unraveling the effects of linker substitution on structural, electronic and optical properties of amorphous zeolitic imidazolate frameworks-62 (a-ZIF-62) glasses: a DFT study†
- [3] Coupling effects of thiol and urea-type groups for promotion of oxidative protein folding†
- [4] Exploiting CH-π interactions in supramolecular hydrogels of aromatic carbohydrate amphiphiles†
- [5] Facile synthesis of novel Cu2NiBiX4 (X = Se, S) chalcogenides as bifunctional electrocatalysts for oxygen evolution reaction (OER) and supercapacitive performance†
- [6] The constitution of bronianone
- [7] Convenient route to tetraarylphosphonium polyelectrolytes via metal-catalysed P–C coupling polymerisation of aryl dihalides and diphenylphosphine†
- [8] Columnar liquid crystals of gibbsite platelets as templates for the generation of ordered silica structures†‡
- [9] Assessment of uncertainty of NO2 measurements by the chemiluminescence method and discussion of the quality objective of the NO2 European Directive
- [10] Fluorination in enhancing photoactivated antibacterial activity of Ru(ii) complexes with photo-labile ligands†

Journal Name:Nanoscale
Research Products
-
CAS no.: 13059-60-4
-
CAS no.: 1075-74-7
-
CAS no.: 12771-92-5









